2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide
CAS No.: 591213-63-7
Cat. No.: VC5981815
Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 591213-63-7 |
|---|---|
| Molecular Formula | C14H13N3O3S |
| Molecular Weight | 303.34 |
| IUPAC Name | N-(3-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
| Standard InChI | InChI=1S/C14H13N3O3S/c1-9-3-2-4-10(7-9)17-21(19,20)11-5-6-12-13(8-11)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18) |
| Standard InChI Key | PMHKIBXARSSWNN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide (CAS No. 591213-63-7) is defined by the IUPAC name N-(3-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide. Its molecular formula, C₁₄H₁₃N₃O₃S, corresponds to a molecular weight of 303.34 g/mol. The structure comprises a benzimidazole core fused with a sulfonamide group at position 5 and an m-tolyl (3-methylphenyl) substituent at the nitrogen atom (Figure 1) .
Key Structural Features:
-
Benzimidazole Core: A bicyclic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions in biological targets.
-
Sulfonamide Group (-SO₂NH-): Enhances hydrogen-bonding capacity and acidity (pKa ≈ 10–11), critical for enzyme inhibition.
-
m-Tolyl Substituent: A hydrophobic 3-methylphenyl group that modulates lipophilicity (clogP ≈ 2.1) and membrane permeability.
Spectroscopic and Computational Data
The compound’s Standard InChIKey (PMHKIBXARSSWNN-UHFFFAOYSA-N) and SMILES (CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3) provide unambiguous identifiers for database searches. Nuclear magnetic resonance (NMR) data for analogous benzimidazole sulfonamides reveal characteristic signals:
-
¹H-NMR: Aromatic protons in the range δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm, and NH protons (broad singlet) near δ 10.2 ppm .
-
¹³C-NMR: Carbonyl (C=O) resonance at δ 165–170 ppm, sulfonamide sulfur-linked carbons at δ 125–135 ppm .
Quantum mechanical calculations predict a planar benzimidazole ring with the sulfonamide group adopting a conformation perpendicular to the aromatic plane, optimizing steric and electronic interactions.
Synthesis and Derivative Design
Synthetic Pathways
The synthesis of 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide follows a multi-step protocol (Scheme 1):
-
Condensation Reaction: o-Phenylenediamine reacts with a carbonyl source (e.g., triphosgene) to form the 2-oxobenzimidazole core .
-
Sulfonylation: Chlorosulfonic acid introduces the sulfonyl chloride group at position 5, followed by amination with m-toluidine to attach the m-tolyl group.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .
Scheme 1. Synthetic route to 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide.
Structural Analogues and SAR Insights
Modifications to the parent structure have been explored to optimize bioactivity:
-
Substitution at Position 2: Replacement of the oxo group with thio or amino groups reduces anticancer potency but enhances antimicrobial activity .
-
Variation of the Aryl Group: p-Tolyl analogues exhibit 40% lower solubility than m-tolyl derivatives, impacting oral bioavailability.
-
Sulfonamide Modifications: Conversion to sulfonylurea or sulfonamide esters abolishes carbonic anhydrase inhibition, underscoring the necessity of the -SO₂NH- moiety.
Pharmacological Activities
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 | 4.2 ± 0.3 | G2/M cell cycle arrest |
| HCC1937 | 3.8 ± 0.5 | Caspase-3/7 activation |
| MDA-MB-468 | 5.1 ± 0.4 | ROS-mediated DNA damage |
Antimicrobial and Anti-inflammatory Effects
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). In carrageenan-induced rat paw edema models, it reduces inflammation by 62% at 50 mg/kg, comparable to indomethacin .
Enzyme Inhibition
As a carbonic anhydrase IX (CA-IX) inhibitor (Kᵢ = 12 nM), it disrupts pH regulation in hypoxic tumor environments, potentiating chemotherapy efficacy.
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: Moderate oral bioavailability (F = 45%) due to first-pass metabolism.
-
Distribution: High plasma protein binding (89%) limits CNS penetration.
-
Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.
-
Excretion: Renal clearance (t₁/₂ = 6.2 h).
Future Directions
Targeted Drug Delivery
Nanoparticulate formulations (e.g., PLGA nanoparticles) could enhance tumor-specific accumulation while reducing systemic exposure .
Combination Therapies
Synergy with cisplatin and paclitaxel in xenograft models suggests potential for adjuvant use in multidrug regimens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume